Hydroxylamine,O-[(2-chloro-4-pyridinyl)methyl]-
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Overview
Description
Hydroxylamine, O-[(2-chloro-4-pyridinyl)methyl]- is a chemical compound that features a hydroxylamine group attached to a pyridine ring substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxylamine, O-[(2-chloro-4-pyridinyl)methyl]- typically involves the reaction of hydroxylamine with a chloropyridine derivative. One common method is the nucleophilic substitution reaction where hydroxylamine reacts with 2-chloro-4-pyridinecarboxaldehyde under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Hydroxylamine, O-[(2-chloro-4-pyridinyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form oximes or nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Oximes and nitroso compounds.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Hydroxylamine, O-[(2-chloro-4-pyridinyl)methyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of oximes and hydrazones.
Biology: Investigated for its potential role in inhibiting certain enzymes and pathways.
Industry: Utilized in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Hydroxylamine, O-[(2-chloro-4-pyridinyl)methyl]- involves its interaction with specific molecular targets. It can act as a nucleophile, attacking electrophilic centers in various substrates. This interaction can lead to the inhibition of enzyme activity or the modification of biological molecules, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Hydroxylamine: A simpler analog without the pyridine ring.
2-Chloro-4-pyridinecarboxaldehyde: A precursor in the synthesis of the compound.
Oximes: Compounds formed by the reaction of hydroxylamine with aldehydes or ketones.
Uniqueness
Hydroxylamine, O-[(2-chloro-4-pyridinyl)methyl]- is unique due to the presence of both the hydroxylamine group and the chloropyridine moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C6H7ClN2O |
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Molecular Weight |
158.58 g/mol |
IUPAC Name |
O-[(2-chloropyridin-4-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C6H7ClN2O/c7-6-3-5(4-10-8)1-2-9-6/h1-3H,4,8H2 |
InChI Key |
JMZAFTKCCVRDEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CON)Cl |
Origin of Product |
United States |
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